molecular formula C12H18ClN3OSi B8193982 2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B8193982
M. Wt: 283.83 g/mol
InChI Key: VNUOLDPKSYKFKV-UHFFFAOYSA-N
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Description

2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is a synthetic organic compound that belongs to the class of pyrrolopyrimidines. This compound is characterized by the presence of a chloro group at the 2-position and a trimethylsilyl-ethoxy-methyl group at the 7-position of the pyrrolopyrimidine core. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine typically involves multiple steps

    Preparation of Pyrrolopyrimidine Core: The pyrrolopyrimidine core can be synthesized through a series of condensation reactions involving appropriate precursors such as pyrrole and pyrimidine derivatives.

    Introduction of Chloro Group: The chloro group is introduced at the 2-position using chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions.

    Introduction of Trimethylsilyl-Ethoxy-Methyl Group: The trimethylsilyl-ethoxy-methyl group is introduced at the 7-position through a reaction with 2-(trimethylsilyl)ethoxymethyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions, leading to the formation of different oxidation states or reduced forms.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids or esters in the presence of a palladium catalyst.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles (amines, thiols, alkoxides), solvents (DMF, DMSO), bases (triethylamine, potassium carbonate).

    Oxidation Reactions: Oxidizing agents (hydrogen peroxide, m-chloroperbenzoic acid).

    Reduction Reactions: Reducing agents (sodium borohydride, lithium aluminum hydride).

    Coupling Reactions: Boronic acids or esters, palladium catalysts, bases (potassium carbonate, cesium carbonate), solvents (THF, toluene).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrrolopyrimidines, while coupling reactions can produce biaryl derivatives.

Scientific Research Applications

2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors. It can serve as a lead compound in drug discovery and development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where pyrrolopyrimidine derivatives have shown efficacy.

    Industry: It is used in the production of specialty chemicals and materials, including pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through various pathways, leading to its observed effects. Detailed studies on its binding affinity, selectivity, and downstream signaling pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-5H-pyrrolo[2,3-d]pyrimidin-6(7H)-one
  • 2-(Trimethylsilyl)ethoxymethyl chloride

Uniqueness

2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[(2-chloropyrrolo[2,3-d]pyrimidin-7-yl)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18ClN3OSi/c1-18(2,3)7-6-17-9-16-5-4-10-8-14-12(13)15-11(10)16/h4-5,8H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNUOLDPKSYKFKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)CCOCN1C=CC2=CN=C(N=C21)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClN3OSi
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.83 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine
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2-Chloro-7-((2-(trimethylsilyl)ethoxy)methyl)-7H-pyrrolo[2,3-d]pyrimidine

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